Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate An impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.
Brand Name: Vulcanchem
CAS No.: 185105-98-0
VCID: VC21339424
InChI: InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Molecular Formula: C16H18N2O6S
Molecular Weight: 366.4 g/mol

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

CAS No.: 185105-98-0

Cat. No.: VC21339424

Molecular Formula: C16H18N2O6S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate - 185105-98-0

CAS No. 185105-98-0
Molecular Formula C16H18N2O6S
Molecular Weight 366.4 g/mol
IUPAC Name ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
Standard InChI Key BWDNVLPYCMAUGL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC

Chemical Structure and Properties

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered ring containing both nitrogen and sulfur atoms. This molecule features several key structural components that contribute to its chemical properties and biological activities. The compound contains a thiazole ring connected to a benzamide moiety with three methoxy groups positioned at the 2, 4, and 5 positions of the benzene ring .

The molecular formula of the compound is C16H18N2O6S with a molecular weight of approximately 366.39 g/mol . Its structure can be represented by the SMILES notation: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC, which encodes the two-dimensional arrangement of atoms and bonds . The compound is also known by several synonyms, including 2-((2,4,5-Trimethoxybenzoyl)amino)-4-thiazolecarboxylic Acid Ethyl Ester and Acotiamide INT .

Table 1: Physical and Chemical Properties of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

PropertyValueReference
CAS Number185105-98-0
Molecular FormulaC16H18N2O6S
Molecular Weight366.39 g/mol
Accurate Mass366.09
InChIKeyBWDNVLPYCMAUGL-UHFFFAOYSA-N
Recommended Storage2-8°C (Refrigerated)

The presence of multiple functional groups, including ester, amide, and methoxy groups, contributes to the compound's unique chemical properties. The ethyl carboxylate group at position 4 of the thiazole ring and the three methoxy groups on the benzene ring influence the compound's solubility, stability, and interactions with biological targets . These structural features provide multiple sites for potential chemical modifications, allowing for the development of derivatives with enhanced pharmacological properties.

Biological Activities

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate exhibits a range of biological activities that make it a compound of interest in multiple therapeutic areas. Research has demonstrated its potential in several domains of medical science, including virology, microbiology, and neurology.

Antiviral Properties

The compound has shown promising antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate demonstrates favorable binding affinities and inhibition constants against the main protease (Mpro) of SARS-CoV-2. This enzyme plays a crucial role in viral replication, making it an important target for antiviral drug development.

In vitro and in silico studies have been conducted to evaluate the compound's potential as an antiviral agent. These studies typically involve molecular docking simulations to predict binding interactions between the compound and viral proteins, as well as experimental assays to measure actual inhibitory activity. The results suggest that the unique structural features of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate contribute to its ability to interact with viral targets, potentially disrupting key processes in the viral life cycle.

Neurological Applications

One of the most promising applications of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate lies in the field of neurology, particularly in the context of neurodegenerative disorders such as Alzheimer's, Huntington's, and Parkinson's diseases . The compound has been categorized under "Acetylcholinesterase, TRC, Alzheimer's, Huntington's, Parkinson's" in product databases, indicating its relevance to these neurological conditions .

Research AreaPotential ApplicationsKey FindingsReferences
VirologyAnti-COVID-19 drug developmentPromising binding affinities against SARS-CoV-2 Mpro
MicrobiologyAntibacterial therapeuticsRelated compounds show activity comparable to ampicillin
NeurologyTreatment of neurodegenerative disordersPotential cholinesterase inhibition activity
Medicinal ChemistryDevelopment of drug candidatesStructural features suitable for pharmaceutical development

In the field of virology, the compound's interaction with SARS-CoV-2 Mpro represents a promising avenue for developing targeted antiviral therapies. The main protease is essential for viral replication, and compounds that effectively inhibit this enzyme could potentially disrupt the viral life cycle, offering a strategy for treating COVID-19 and related coronavirus infections.

The potential antibacterial properties of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate and its derivatives merit further investigation, particularly in the context of addressing antibiotic resistance. The unique structural features of this compound may enable it to overcome resistance mechanisms that render conventional antibiotics ineffective against certain bacterial strains.

Perhaps most significantly, the compound's potential applications in neurodegenerative diseases represent a critical area of research. As a possible acetylcholinesterase inhibitor, Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate could address the cholinergic deficit associated with Alzheimer's disease and other neurodegenerative conditions. This approach aligns with established therapeutic strategies for these disorders, which often target neurotransmitter systems to alleviate symptoms and potentially modify disease progression.

The compound's versatility as a chemical scaffold also makes it valuable in medicinal chemistry research, serving as a starting point for the development of more specialized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies could identify the critical structural features responsible for specific biological activities, guiding the rational design of optimized compounds.

Future Research Directions

Despite the promising biological activities of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate, several aspects require further investigation to fully realize its potential as a therapeutic agent or research tool. Future research directions should address the following key areas:

  • Detailed mechanism of action studies to elucidate the molecular interactions responsible for the compound's biological effects

  • Optimization of synthetic routes to improve yield, purity, and scalability

  • Development of structure-activity relationship profiles to guide the design of more potent and selective derivatives

  • Preclinical evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity

  • Exploration of potential synergistic effects in combination with established therapeutic agents

Additional research may also focus on developing specific formulations or delivery systems to enhance the compound's efficacy in targeted applications. The versatility of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate as a chemical scaffold offers numerous opportunities for structural modifications to improve its drug-like properties and optimize its interaction with specific biological targets.

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